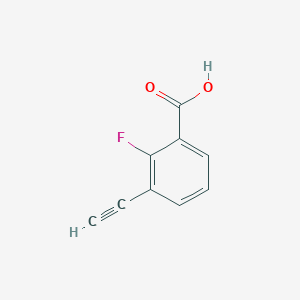

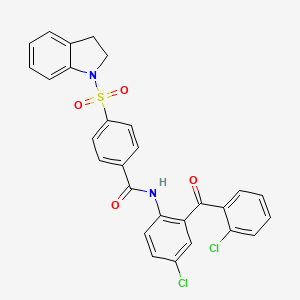

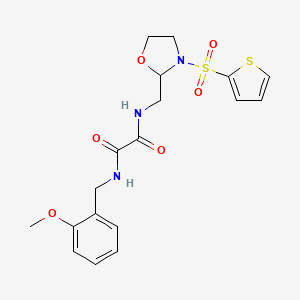

(Z)-3-(2-(pyridin-3-yl)vinyl)quinoxalin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(2-(pyridin-3-yl)vinyl)quinoxalin-2(1H)-one, also known as PQQ, is a redox cofactor that is found in a variety of organisms. It was first identified in bacteria and later found to be present in higher organisms, including mammals. PQQ has been the subject of extensive research due to its potential therapeutic applications, particularly in the areas of neuroprotection and energy metabolism.

Scientific Research Applications

Coordination Polymers and Magnetic Properties

Research has shown that compounds similar to "(Z)-3-(2-(pyridin-3-yl)vinyl)quinoxalin-2(1H)-one" can be used to construct porous coordination polymers with potential applications in catalysis, gas storage, and separation technologies. The counter-anion plays a significant role in determining the structural assembly of these polymers. These studies contribute to our understanding of how asymmetric molecules can be utilized to create complex cation frameworks with specific properties, including photoluminescence and magnetic behavior (Wu et al., 2017).

Fluorescence Chemosensors

Compounds structurally related to "(Z)-3-(2-(pyridin-3-yl)vinyl)quinoxalin-2(1H)-one" have been developed as colorimetric and fluorescent chemosensors for metal ions like Zn²⁺. These sensors can selectively and sensitively detect Zn²⁺ ions over a wide range of other metal ions, showcasing a potential for environmental monitoring, biological research, and medical diagnostics. The detection mechanism often involves significant changes in fluorescence properties upon metal ion binding, making these compounds useful in designing sensitive analytical tools (Zhang et al., 2013).

Catalytic Activity

Research into the catalytic properties of Zn(II) complexes with ligands derived from quinoline and related structures, including "(Z)-3-(2-(pyridin-3-yl)vinyl)quinoxalin-2(1H)-one," has shown promising results in various organic transformations. These complexes demonstrate enhanced catalytic activity in reactions such as transesterification, offering potential applications in sustainable chemistry and industrial processes. The structural features of these complexes, including their coordination geometry and intermolecular interactions, play critical roles in their catalytic efficiency and selectivity (Rehman et al., 2019).

properties

IUPAC Name |

3-[(Z)-2-pyridin-3-ylethenyl]-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c19-15-14(8-7-11-4-3-9-16-10-11)17-12-5-1-2-6-13(12)18-15/h1-10H,(H,18,19)/b8-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYMZRWUKAMJMT-FPLPWBNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)C=CC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)/C=C\C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(2-(pyridin-3-yl)vinyl)quinoxalin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxy-3-methoxybenzamide](/img/structure/B2999960.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2999964.png)

![1-(2-Methylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2999971.png)

![N-(3-(3-chlorophenyl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2999972.png)

![2-{[5-(Thiophen-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid](/img/structure/B2999973.png)